1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one
説明
The compound 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one is a structurally complex molecule featuring a 4-fluorophenylpiperazine core linked to a thiazole-thioquinazoline moiety via an ethanone bridge. Its design integrates pharmacophores known for diverse biological activities:
特性
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-[2-[(Z)-(2-sulfanylidene-4aH-quinazolin-4-ylidene)amino]-1,3-thiazol-4-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN6OS2/c24-15-5-7-17(8-6-15)29-9-11-30(12-10-29)20(31)13-16-14-33-23(25-16)28-21-18-3-1-2-4-19(18)26-22(32)27-21/h1-8,14,18H,9-13H2,(H,25,27,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDSUNUQIATYFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CC3=CSC(=N3)N=C4C5C=CC=CC5=NC(=S)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CC3=CSC(=N3)/N=C\4/C5C=CC=CC5=NC(=S)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one is a synthetic organic molecule that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of compounds similar to the target molecule. The incorporation of the thiazole and quinazoline moieties is particularly noteworthy:
- Mechanism : These compounds often inhibit bacterial growth by interfering with metabolic pathways or disrupting cell wall synthesis.
- Findings : In vitro tests have shown that derivatives with similar structures exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly regarding:
- Acetylcholinesterase (AChE) : Compounds containing piperazine rings have demonstrated strong inhibitory effects on AChE, which is crucial for the treatment of neurodegenerative diseases like Alzheimer’s .
- Urease : The thiazole component may enhance inhibition against urease, which is significant in treating conditions like kidney stones and certain infections .
Study 1: Antimicrobial Efficacy
In a recent study comparing various synthesized compounds, it was found that those containing the thiazole and piperazine structures showed moderate to strong antibacterial activity. The compound exhibited an IC50 value indicative of effective inhibition against Salmonella typhi and Bacillus subtilis .
Study 2: Enzyme Inhibition Profile
Research conducted on related compounds indicated that they possess strong inhibitory activity against AChE with IC50 values ranging from 0.63 to 2.14 µM. This suggests potential therapeutic applications in neuropharmacology .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Antibacterial Activity | Moderate to Strong |
| AChE Inhibition IC50 | 0.63 - 2.14 µM |
| Urease Inhibition | Significant |
類似化合物との比較
Comparison with Structural Analogs
Piperazine Derivatives with Fluorophenyl Substituents
The 4-fluorophenylpiperazine moiety is a common feature in neuroactive and anticancer agents. Key comparisons include:
Key Observations :
- Substituents on the ethanone bridge (e.g., thiazole-thioquinazoline vs. chlorophenyl) dictate target selectivity .
- Electron-withdrawing groups (e.g., nitro in ) may enhance receptor affinity but reduce metabolic stability.
Thiazole-Containing Analogs
The thiazole ring in the target compound is critical for heterocyclic interactions. Comparisons include:
Key Observations :
- Thiazole-thioquinazoline hybrids (target compound) may offer dual mechanisms (e.g., kinase inhibition + DNA intercalation) .
- Methoxy or phenyl substituents on thiazole improve CNS penetration .
Quinazoline Derivatives
The 2-sulfanylidene-1,2-dihydroquinazolin-4-yl group in the target compound parallels antifolate or anticonvulsant agents:
Key Observations :
- Sulfanylidene (C=S) in the target compound may enhance DNA binding vs. sulfonyl (C=O) analogs .
- Chlorine at the 4-position of quinazoline improves anticonvulsant efficacy but increases toxicity .
Physicochemical Properties
- The sulfanylidene (C=S) group in the target compound increases polarizability vs.
- LogP estimates (calculated): ~3.5 (moderate lipophilicity), suitable for blood-brain barrier penetration .
Q & A
Q. What are the recommended methodologies for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step protocols starting with precursor molecules like 4-(4-fluorophenyl)piperazine and functionalized thiazole/quinazoline intermediates. Key steps include:
- Nucleophilic substitution to attach the piperazine moiety to the ethanone backbone .
- Coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to link the thiazole and quinazoline groups .
- Thiolation using reagents like Lawesson’s reagent to introduce the sulfanylidene group . Optimization requires inert atmospheres (e.g., N₂), controlled temperatures (e.g., 60–80°C for coupling), and solvents like DMF or THF .
Q. How can the molecular structure be rigorously characterized?
Use a combination of:
- X-ray crystallography (e.g., SHELX programs for refinement ) to resolve stereochemistry.
- Spectroscopic techniques :
- NMR (¹H/¹³C) to confirm substituent connectivity and purity .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- FT-IR to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Q. What preliminary pharmacological assays are suitable for evaluating bioactivity?
- Enzyme inhibition assays : Screen against kinases or receptors (e.g., serotonin receptors due to the piperazine moiety) using fluorescence polarization .
- Cellular viability assays (e.g., MTT) to assess cytotoxicity in cancer cell lines .
- Binding affinity studies (SPR or radioligand displacement) to quantify interactions with biological targets .
Advanced Research Questions
Q. How can conflicting bioactivity data in different assay systems be resolved?
- Orthogonal validation : Re-test activity using alternative assays (e.g., switch from fluorescence-based to radiometric assays) to rule out interference from the compound’s fluorophores .
- Crystallographic analysis : Resolve ligand-target binding modes via co-crystallization (e.g., using SHELXL for refinement ).
- Metabolite profiling : Use LC-MS to identify degradation products that may affect assay results .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Fragment-based design : Modify substituents systematically (e.g., replace 4-fluorophenyl with 4-chlorophenyl in the piperazine ring ) and compare bioactivity.
- Molecular docking : Prioritize modifications using in silico models (e.g., AutoDock Vina) to predict interactions with targets like kinases or GPCRs .
- Pharmacophore mapping : Identify critical moieties (e.g., sulfanylidene group for hydrogen bonding) via 3D-QSAR .
Q. How can SHELX software enhance crystallographic data analysis?
- Structure solution : Use SHELXD for phase determination in small-molecule crystals .
- Refinement : SHELXL provides anisotropic displacement parameters and hydrogen-bonding networks, critical for validating the sulfanylidene-thiazole conformation .
- Validation : Check for crystallographic outliers (e.g., using ORTEP-3 ) to ensure model accuracy.
Q. What experimental approaches address low solubility in pharmacological studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
